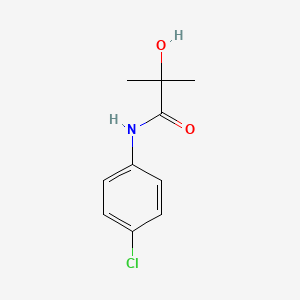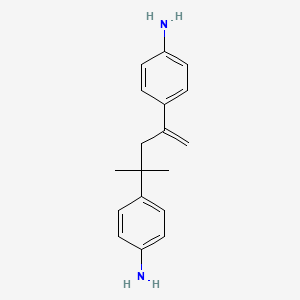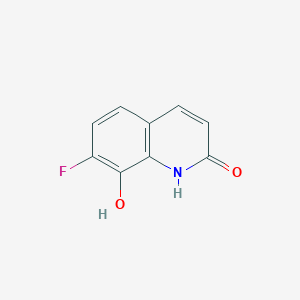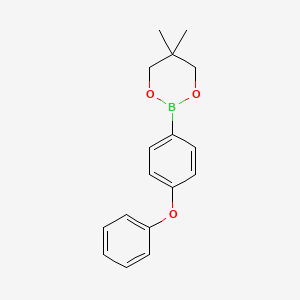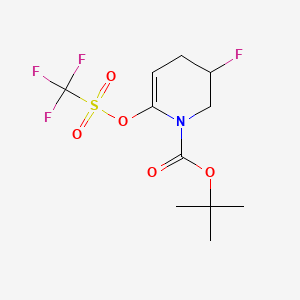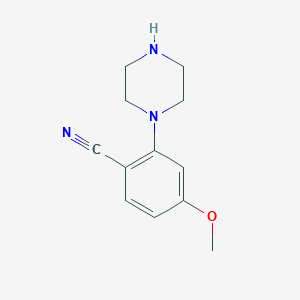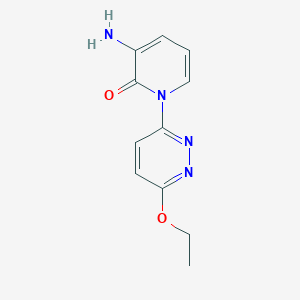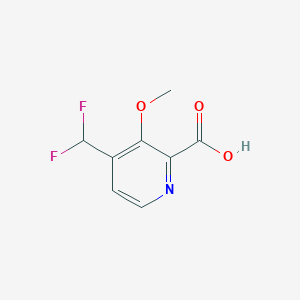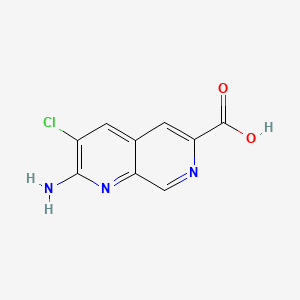
2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings, which are substituted with amino, chloro, and carboxylic acid groups. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the desired naphthyridine derivative as a yellowish solid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, interfering with their normal function. This can lead to the inhibition of cellular processes such as DNA replication or protein synthesis, which is crucial for its antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine Derivatives: These compounds share a similar fused pyridine ring structure but differ in their substitution patterns.
1,6-Naphthyridine Derivatives: These compounds have a different arrangement of nitrogen atoms in the fused rings.
1,8-Naphthyridine Derivatives: These compounds are known for their diverse biological activities and are used in various applications.
Uniqueness: 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and carboxylic acid groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
Eigenschaften
Molekularformel |
C9H6ClN3O2 |
|---|---|
Molekulargewicht |
223.61 g/mol |
IUPAC-Name |
2-amino-3-chloro-1,7-naphthyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O2/c10-5-1-4-2-6(9(14)15)12-3-7(4)13-8(5)11/h1-3H,(H2,11,13)(H,14,15) |
InChI-Schlüssel |
JOYZZXVBJGKJRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(N=CC2=NC(=C1Cl)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)

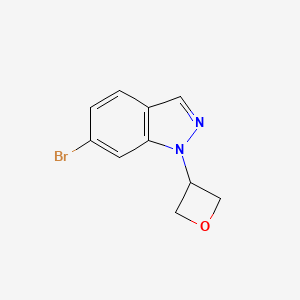
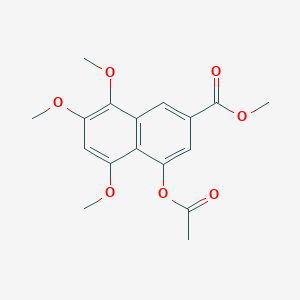
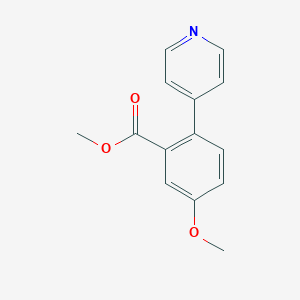
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
